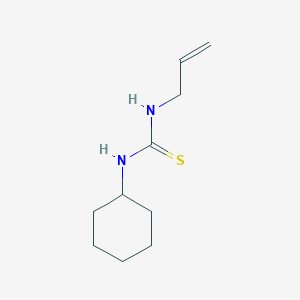

1-Allyl-3-cyclohexylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Allyl-3-cyclohexylthiourea is an organic compound with the molecular formula C10H18N2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Allyl-3-cyclohexylthiourea can be synthesized through the reaction of allylamine with cyclohexyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Allyl-3-cyclohexylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, amines, under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Various substituted thiourea derivatives.

Applications De Recherche Scientifique

1-Allyl-3-cyclohexylthiourea has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 1-Allyl-3-cyclohexylthiourea involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters.

Molecular Targets: The thiourea group interacts with metal ions and other electrophilic species, forming stable complexes that modulate biological activity.

Pathways Involved: The compound affects various biochemical pathways, including those related to oxidative stress and cellular signaling.

Comparaison Avec Des Composés Similaires

1-Allyl-3-cyclohexylthiourea can be compared with other thiourea derivatives:

Similar Compounds: 1-isobutyl-3-cyclohexylthiourea, 1-tert-butyl-3-cyclohexylthiourea, 1-(3-chlorophenyl)-3-cyclohexylthiourea.

Uniqueness: The presence of the allyl group in this compound imparts unique reactivity and biological activity compared to other thiourea derivatives.

Activité Biologique

1-Allyl-3-cyclohexylthiourea (ACHT) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula C10H18N2S. It belongs to the thiourea class, known for diverse applications in medicinal chemistry. The compound can be synthesized through the reaction of allylamine with cyclohexyl isothiocyanate in solvents such as dichloromethane or ethanol under reflux conditions.

Synthetic Route

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Allylamine, Cyclohexyl isothiocyanate | Reflux in organic solvent | This compound |

Enzyme Inhibition

ACHT has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter breakdown, and their inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

- Mechanism of Action : ACHT binds to the active sites of AChE and BChE, preventing the hydrolysis of acetylcholine. This interaction is critical for enhancing cholinergic signaling in the nervous system.

Antimicrobial Activity

Research has indicated that ACHT exhibits antibacterial and antifungal properties. Its efficacy against various microbial strains makes it a candidate for developing new antimicrobial agents.

- Case Study : In a study evaluating the antibacterial effects of thiourea derivatives, ACHT demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of ACHT, it is beneficial to compare it with other thiourea derivatives.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound (ACHT) | ACHT Structure | AChE/BChE inhibitor; antimicrobial |

| 1-Isobutyl-3-cyclohexylthiourea | Isobutyl Structure | Moderate AChE inhibition |

| 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Chlorophenyl Structure | Antifungal activity |

Potential Therapeutic Applications

This compound's diverse biological activities suggest several therapeutic applications:

- Neuroprotective Agents : Due to its AChE inhibitory properties, ACHT could be explored as a neuroprotective agent in neurodegenerative diseases.

- Antimicrobial Treatments : Its effectiveness against bacteria and fungi positions it as a potential candidate for new antimicrobial therapies.

Propriétés

IUPAC Name |

1-cyclohexyl-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNXQNPNWSZTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.